![molecular formula C14H18O2 B599642 Evofolin C CAS No. 163634-05-7](/img/structure/B599642.png)
Evofolin C
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Overview
Description
Evofolin C is a natural phenylpropanoid found in the barks of Cinnamomum cassia Presl . It is a compound with the molecular formula C14H18O2 . It is also known to have potent antibacterial activity .
Molecular Structure Analysis
Evofolin C has a molecular weight of 218.29 . It contains total 34 bond(s); 16 non-H bond(s), 8 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aromatic) .
Physical And Chemical Properties Analysis
It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Comprehensive Analysis of “Evofolin C” in Scientific Research
“Evofolin C” is a derivative or related compound to the phenylpropanoid glycosides found in the plant species Uncaria rhynchophylla, commonly used in traditional Chinese medicine. While specific information on “Evofolin C” is not readily available, we can infer potential applications based on the properties of closely related compounds.
Neuroprotective Applications: Compounds from Uncaria rhynchophylla have been studied for their neuroprotective effects. Given the structural similarity, “Evofolin C” could potentially be used in research focusing on neurodegenerative diseases such as Alzheimer’s and Parkinson’s, where oxidative stress and neuronal damage are prevalent.
Antihypertensive Effects: Traditional use of Uncaria rhynchophylla includes treatment for hypertension. “Evofolin C” might be researched for its vasodilatory properties, which could help in developing new antihypertensive drugs.
Anti-Epileptic Research: The herb from which “Evofolin C” derivatives are isolated is used in herbal formulas for epilepsy. This suggests that “Evofolin C” could be a candidate for anti-epileptic drug development, focusing on the modulation of neurotransmitter release or ion channel activity.
Preeclampsia Management: With historical applications in managing preeclampsia, “Evofolin C” could be part of studies aiming to understand and treat this pregnancy complication, possibly through its effects on blood pressure and anti-inflammatory properties.
Cardiovascular Health: Phenylpropanoids possess cardioprotective qualities. “Evofolin C” might be valuable in researching the prevention of heart diseases, possibly through antioxidant activity and protection against arterial plaque formation.
Anticancer Potential: The broader family of compounds to which “Evofolin C” belongs has shown anticancer activities. Research could explore its efficacy in inhibiting cancer cell growth or enhancing the effectiveness of existing chemotherapy agents.
Metabolic Disorders: Given the traditional use of Uncaria rhynchophylla in treating metabolic disorders, “Evofolin C” could be investigated for its potential in managing conditions like diabetes, focusing on insulin regulation and glucose metabolism.
Anti-Inflammatory and Analgesic Research: The anti-inflammatory and analgesic properties of related compounds suggest that “Evofolin C” could be applied in studies aimed at developing new pain relief medications or anti-inflammatory drugs.
These applications are speculative and based on the properties of related compounds found in Uncaria rhynchophylla . Further research and clinical trials would be necessary to confirm the efficacy and safety of “Evofolin C” for these applications. It’s important to note that the actual scientific name or chemical structure of “Evofolin C” was not identified in the search results, and the analysis is based on the assumption that it is related to the compounds found in Uncaria rhynchophylla .
Safety and Hazards
When handling Evofolin C, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Evofolin C is known for its potent antifungal and antibacterial properties . It inhibits superoxide production, with an IC50 value of less than 12µM . This suggests that the primary targets of Evofolin C are likely to be the enzymes or proteins involved in the production of superoxide, a reactive oxygen species. The role of these targets is crucial in the cellular response to microbial infection, and their inhibition can lead to the death of the infecting organisms.
Biochemical Pathways
Given its role in inhibiting superoxide production , it is likely that Evofolin C affects the pathways involved in the production and regulation of reactive oxygen species. These pathways play a crucial role in the cellular response to microbial infection, and their disruption can lead to the death of the infecting organisms.
Result of Action
The primary result of Evofolin C’s action is its potent antifungal and antibacterial effects . By inhibiting superoxide production, Evofolin C disrupts the normal biochemical processes of the microbes, leading to their death. This makes Evofolin C a potentially valuable compound in the treatment of various fungal and bacterial infections.
Action Environment
The action of Evofolin C, like many other compounds, can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other compounds or enzymes that can interact with Evofolin C. For instance, certain conditions may enhance or inhibit the activity of Evofolin C, affecting its efficacy and stability
properties
IUPAC Name |
(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-en-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-12(2)9-11-16-14-7-5-13(6-8-14)4-3-10-15/h3-9,15H,10-11H2,1-2H3/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCWIPIJKMWFFA-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CCO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/CO)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evofolin C |
Q & A
Q1: What are the known biological activities of Evofolin C?
A: Evofolin C has demonstrated potent antifungal and antibacterial activity. [, ] Additionally, research indicates it can inhibit N-formylmethionylleucylphenylalanine-induced superoxide production, suggesting potential anti-inflammatory properties. []
Q2: Can you describe the first successful synthesis of Evofolin C?
A: Researchers achieved the first synthesis of Evofolin C and its acetate derivative using a facile method. [] This synthesis involved a four-step process starting from isoprenol and 4-hydroxybenzaldehyde. This breakthrough facilitates further investigation into the compound's properties and potential applications.
Q3: Where has Evofolin C been found in nature?
A3: Evofolin C has been isolated from two different plant sources:
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